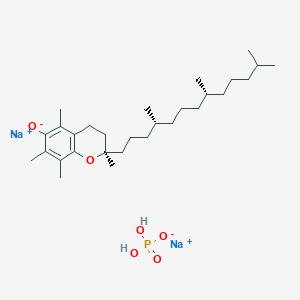

alpha-Tocopherol phosphate disodium salt

説明

Alpha-Tocopherol phosphate disodium salt, also known as ATPD, is a water-soluble derivative of vitamin E and is commonly used as a dietary supplement. Vitamin E is an essential nutrient for health and has a wide range of biological functions, including antioxidant activity, protection against oxidative damage, and regulation of gene expression. ATPD is a novel form of vitamin E that has been shown to have greater bioavailability than other forms of vitamin E, making it an attractive choice for dietary supplementation.

科学的研究の応用

Plant Growth and Stress Tolerance : Alpha-tocopherol has been found to influence the growth and stress tolerance of plants. For instance, in onions, alpha-tocopherol, when combined with potassium di-hydrogen phosphate, influenced dry matter of bulbs and modulated endogenous hormone concentrations under salinity stress (Hussein & EL- Greadly, 2007).

Cardiac Health : Research on rats showed that alpha-tocopherol can protect against myocardial ischemia-reperfusion injury, suggesting its potential as a cardioprotective agent (Mukherjee et al., 2008).

Cellular Effects : A study demonstrated that a mixture of alpha-tocopheryl phosphate inhibited cell proliferation in certain cell lines, suggesting its potential role in addressing conditions like atherosclerosis and inflammation (Ogru et al., 2004).

Antioxidant Properties : Alpha-tocopherol's antioxidant properties were studied in different systems, including its ability to prevent lipid peroxidation in biological systems (Kontush et al., 1996).

Neurological Impact : In neurological research, alpha-tocopherol phosphate disodium salt was found to induce long-term potentiation in hippocampal neurons, which is crucial for learning and memory (Xie & Sastry, 1993).

Vitamin E Research : The discovery of alpha-tocopheryl phosphate as a natural form of vitamin E has significant implications for understanding the role of alpha-tocopherol in biological systems (Gianello et al., 2005).

作用機序

Target of Action

Alpha-Tocopherol phosphate disodium salt, a water-soluble analog of Vitamin E, primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

As an antioxidant, this compound acts by scavenging ROS . By neutralizing these reactive species, it protects cells from oxidative damage . Moreover, research has explored its ability to regulate gene expression, particularly genes involved in inflammation, apoptosis, and oxidative stress response pathways .

Biochemical Pathways

The compound’s antioxidant action affects various biochemical pathways. By scavenging ROS, it can influence pathways related to inflammation, apoptosis, and oxidative stress response . The downstream effects include reduced inflammation, prevention of programmed cell death (apoptosis), and enhanced cellular response to oxidative stress .

Result of Action

The primary result of the compound’s action is the protection of cells from oxidative damage . By scavenging ROS, it prevents oxidative stress, which can lead to cellular damage and death . It also enhances the migration of endothelial progenitor cells under high glucose/low oxygen conditions and promotes angiogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, conditions of high glucose and low oxygen enhance its ability to promote the migration of endothelial progenitor cells . .

Safety and Hazards

Alpha-Tocopherol phosphate disodium salt may cause skin, eye, and respiratory tract irritation . It may be harmful by inhalation, ingestion, or skin absorption . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing . Dust formation should be avoided, and the substance should not be ingested or inhaled . It should be kept away from heat and sources of ignition .

将来の方向性

生化学分析

Biochemical Properties

Alpha-Tocopherol Phosphate Disodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. As a form of Vitamin E, it is a lipid-soluble antioxidant that protects cell membranes from oxidative damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which may affect its localization or accumulation .

特性

IUPAC Name |

disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSAZAABCQIFP-TXSQEWSBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920047 | |

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90940-45-7 | |

| Record name | EINECS 292-690-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-4-Amino-4-oxo-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B1146553.png)

![42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent](/img/structure/B1146564.png)

![tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B1146565.png)

![2-Methyl-2-propanyl [(1E,3Z)-5-methyl-1,3-hexadien-1-yl]carbamate](/img/structure/B1146568.png)

![1-[(3S,9R,10S,13S,14R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1146569.png)